Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate
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Overview
Description
Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate is a chemical compound with the molecular formula C14H19ClN2O2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-chlorobenzoic acid and piperidine.
Esterification: The 3-amino-5-chlorobenzoic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-amino-5-chlorobenzoate.
Substitution Reaction: The ethyl 3-amino-5-chlorobenzoate undergoes a substitution reaction with piperidine in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring and the amino and chloro substituents play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-Amino-4-(1-piperidinyl)benzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 3-Amino-5-chlorobenzoate: Lacks the piperidine ring, which may reduce its ability to interact with certain molecular targets.
Ethyl 3-Amino-4-(1-piperidinyl)benzoate: Similar structure but different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-amino-5-chloro-4-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-8-11(15)13(12(16)9-10)17-6-4-3-5-7-17/h8-9H,2-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYLBNGEYBTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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